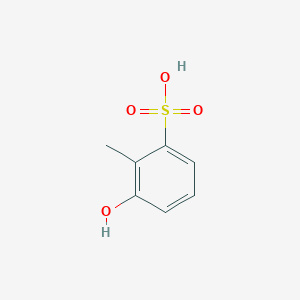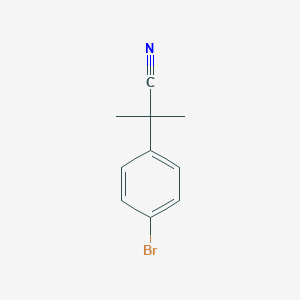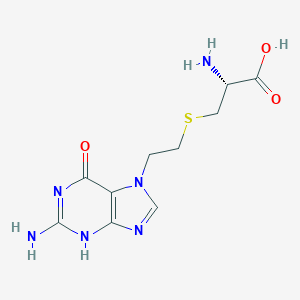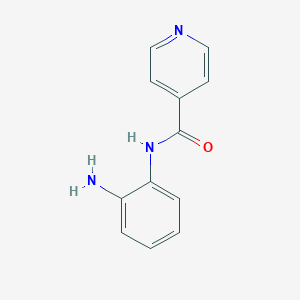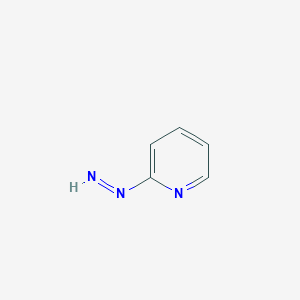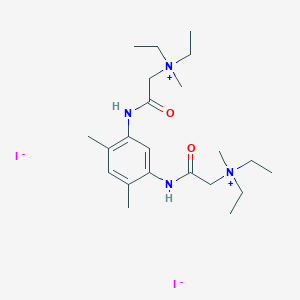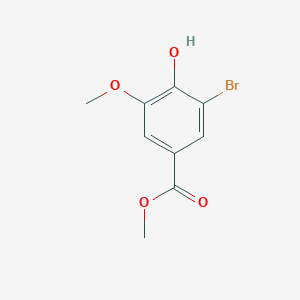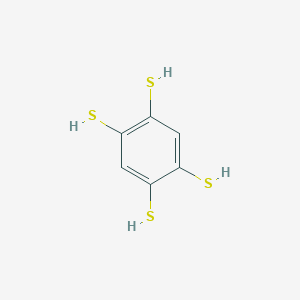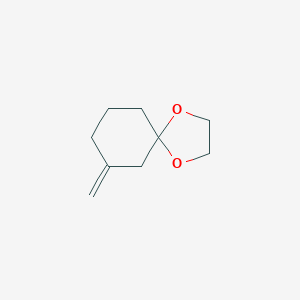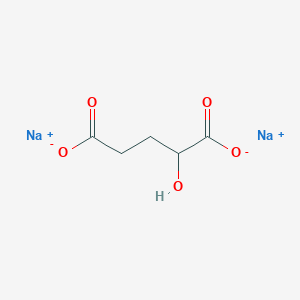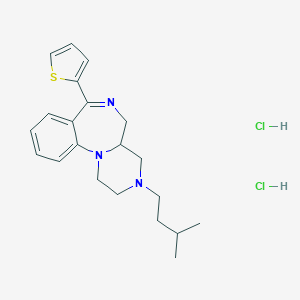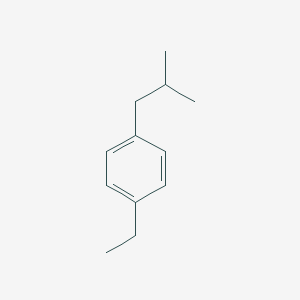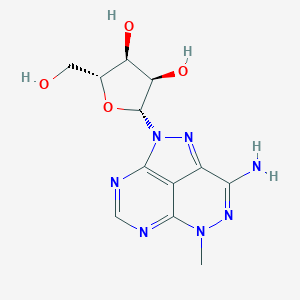
8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene (abbreviated as AMH-1) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a polycyclic aromatic compound that contains a ribofuranosyl moiety and six nitrogen atoms in its structure.
作用機序
The exact mechanism of action of 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and replication. Studies have shown that 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and can also inhibit the activity of various kinases, which are involved in cell signaling pathways.
生化学的および生理学的効果
8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has also been shown to have neuroprotective effects, with studies demonstrating its ability to protect neurons from oxidative stress and other forms of damage.
実験室実験の利点と制限
One of the main advantages of 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene is its potential therapeutic applications, particularly in the treatment of cancer and viral infections. However, there are also several limitations to using 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene in lab experiments. One limitation is its relatively complex synthesis method, which can make it difficult to produce in large quantities. Additionally, 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has been shown to have low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene. One area of research is the development of more efficient synthesis methods for 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene, which could make it more accessible for use in lab experiments and potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene and its potential therapeutic applications. Finally, there is a need for more studies on the potential side effects of 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene, particularly in terms of its long-term effects on the body.
合成法
The synthesis of 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene involves several steps, including the synthesis of the ribofuranosyl moiety, the synthesis of the acenaphthylene ring system, and the coupling of the two components. The ribofuranosyl moiety is synthesized from ribose, which is converted into a protected ribonucleoside intermediate. The acenaphthylene ring system is synthesized through a series of reactions involving amines and aldehydes. The final step involves coupling the ribofuranosyl intermediate with the acenaphthylene ring system to form 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene.
科学的研究の応用
8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has also been shown to have antiviral activity, with studies demonstrating its ability to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus. Additionally, 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
109947-70-8 |
|---|---|
製品名 |
8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene |
分子式 |
C12H15N7O4 |
分子量 |
321.29 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(11-amino-9-methyl-2,3,5,7,9,10-hexazatricyclo[6.3.1.04,12]dodeca-1,4(12),5,7,10-pentaen-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H15N7O4/c1-18-10-5-6(9(13)17-18)16-19(11(5)15-3-14-10)12-8(22)7(21)4(2-20)23-12/h3-4,7-8,12,20-22H,2H2,1H3,(H2,13,17)/t4-,7-,8-,12-/m1/s1 |
InChIキー |
QQTLSGPMECXWPS-BFAGERDPSA-N |
異性体SMILES |
CN1C2=NC=NC3=C2C(=NN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(=N1)N |
SMILES |
CN1C2=NC=NC3=C2C(=NN3C4C(C(C(O4)CO)O)O)C(=N1)N |
正規SMILES |
CN1C2=NC=NC3=C2C(=NN3C4C(C(C(O4)CO)O)O)C(=N1)N |
その他のCAS番号 |
109947-70-8 |
同義語 |
7-aza-TCN 8-amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene 8-amino-6-N-methyl-2-(beta-D-ribofuranosyl)-1,2,3,5,6,7-hexaazaacenaphthylene 8-AMRHA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



